Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate
Beschreibung
Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Eigenschaften
CAS-Nummer |
312534-56-8 |
|---|---|
Molekularformel |
C21H33NO5S |
Molekulargewicht |
411.6g/mol |
IUPAC-Name |
diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H33NO5S/c1-5-8-9-10-11-12-13-14-16(23)22-19-17(20(24)26-6-2)15(4)18(28-19)21(25)27-7-3/h5-14H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
SLAKPYLIYJYFKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC |
Kanonische SMILES |
CCCCCCCCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Introduction of the Decanoylamino Group: The decanoylamino group can be introduced via an amide formation reaction, where decanoic acid is reacted with an amine derivative of the thiophene ring.
Esterification: The final step involves esterification to introduce the diethyl ester groups at the 2,4-positions of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes, depending on the target functional group.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Cellular Pathways: Affecting cellular processes such as apoptosis, cell proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: Known for its anticancer and antimicrobial activities.
Thiophene Derivatives: Various thiophene-based compounds are used in medicinal chemistry and materials science.
Uniqueness: Diethyl 5-(decanoylamino)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its long decanoylamino chain and ester groups make it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
